molecular formula C28H25N3O5S B11103647 2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-2-oxoethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate

2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-2-oxoethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate

Cat. No.: B11103647
M. Wt: 515.6 g/mol
InChI Key: BUBNXBZVEJPKFQ-UHFFFAOYSA-N
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Description

2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-2-oxoethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a cyclopenta[b]thiophene ring with a pyrazole carboxylate group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-2-oxoethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate typically involves multiple steps, including the formation of the cyclopenta[b]thiophene ring and the subsequent attachment of the pyrazole carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques such as continuous flow reactors or batch processing. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-2-oxoethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-2-oxoethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-2-oxoethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which in turn affect the biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-2-oxoethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C28H25N3O5S

Molecular Weight

515.6 g/mol

IUPAC Name

[2-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 5-methyl-1,3-diphenylpyrazole-4-carboxylate

InChI

InChI=1S/C28H25N3O5S/c1-17-23(25(18-10-5-3-6-11-18)30-31(17)19-12-7-4-8-13-19)28(34)36-16-22(32)29-26-24(27(33)35-2)20-14-9-15-21(20)37-26/h3-8,10-13H,9,14-16H2,1-2H3,(H,29,32)

InChI Key

BUBNXBZVEJPKFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC

Origin of Product

United States

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